molecular formula C13H19BrN2 B2516517 1-[1-(4-Bromophenyl)propyl]piperazine CAS No. 512164-50-0

1-[1-(4-Bromophenyl)propyl]piperazine

Cat. No.: B2516517
CAS No.: 512164-50-0
M. Wt: 283.213
InChI Key: YSGSLACFKQEPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Bromophenyl)propyl]piperazine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.213. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use Piperazine, a nitrogen-containing heterocycle, plays a significant role in the design of drugs, with applications ranging from antipsychotics, antihistamines, antianginals, antidepressants, to anticancer, antiviral, and anti-inflammatory agents. Modifications in the piperazine nucleus have shown considerable impact on the medicinal potential of the resultant molecules, highlighting the versatility and broad potential of piperazine-based compounds in drug discovery. This diversity underscores the scaffold's flexibility in discovering drug-like elements for various diseases, with certain patents suggesting significant pharmacokinetic and pharmacodynamics benefits through substitution patterns on the piperazine ring (Rathi, Syed, Shin, & Patel, 2016).

Anti-Mycobacterial Activity Piperazine derivatives have been identified as potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's critical role as a building block in the development of new anti-TB molecules, providing insights into the design and structure-activity relationship (SAR) of effective anti-mycobacterial compounds (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmaceutical Applications of Piperazine and Morpholine The review of medicinal chemistry investigations reveals the broad spectrum of pharmaceutical applications of piperazine and morpholine derivatives. Various new synthesis methods for these derivatives have been developed, showcasing the current trends and potent pharmacophoric activities of these compounds (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Metabolic Cytoprotection and Antianginal Effects Trimetazidine, a derivative of piperazine, is utilized for treating angina pectoris, demonstrating an anti-ischemic effect without significant impact on hemodynamics or myocardial oxygen consumption. Its mechanism of action, involving the modification of myocardial energetic metabolism and reduced fatty acid utilization, showcases piperazine derivatives' potential in developing metabolic cytoprotective agents (Cargnoni, Pasini, Ceconi, Curello, & Ferrari, 1999).

Antipsychotic and Antidepressant Developments Cariprazine, a piperazine derivative, is highlighted for its atypical antipsychotic properties, treating conditions like schizophrenia and bipolar disorder. Its unique pharmacological differentiation through partial agonism at dopamine and serotonin receptors, along with a distinct pharmacokinetic profile, exemplifies the specific therapeutic potential of piperazine derivatives in neuropsychiatric conditions (Patel, Patel, Patel, Bambharoliya, & Patel, 2022).

Properties

IUPAC Name

1-[1-(4-bromophenyl)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGSLACFKQEPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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